2-(4-BUTOXYPHENYL)-5-{4'-METHOXY-[1,1'-BIPHENYL]-4-YL}-1,3,4-OXADIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butoxyphenyl)-5-(4’-methoxybiphenyl-4-yl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is notable for its unique structural features, which include a butoxyphenyl group and a methoxybiphenyl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 2-(4-Butoxyphenyl)-5-(4’-methoxybiphenyl-4-yl)-1,3,4-oxadiazole typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the butoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a butoxyphenyl halide in the presence of a base, such as potassium carbonate, to form the desired product.
Attachment of the methoxybiphenyl group: This can be accomplished through a Suzuki coupling reaction, where the oxadiazole intermediate is reacted with a methoxybiphenyl boronic acid in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using flow microreactor systems for more efficient and sustainable synthesis .
Chemical Reactions Analysis
2-(4-Butoxyphenyl)-5-(4’-methoxybiphenyl-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and specific oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Butoxyphenyl)-5-(4’-methoxybiphenyl-4-yl)-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)-5-(4’-methoxybiphenyl-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Butoxyphenyl)-5-(4’-methoxybiphenyl-4-yl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: This compound lacks the butoxy group, which may affect its chemical properties and applications.
2-(4-Butoxyphenyl)-5-phenyl-1,3,4-oxadiazole: This compound lacks the methoxybiphenyl group, which may influence its stability and reactivity.
Properties
Molecular Formula |
C25H24N2O3 |
---|---|
Molecular Weight |
400.5g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C25H24N2O3/c1-3-4-17-29-23-15-11-21(12-16-23)25-27-26-24(30-25)20-7-5-18(6-8-20)19-9-13-22(28-2)14-10-19/h5-16H,3-4,17H2,1-2H3 |
InChI Key |
IRFPQPMREYNYLI-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.